Bicyclo[3.2.1]oct-2-en-8-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]oct-2-en-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-6-2-1-3-7(8)5-4-6/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDBDTYYKFOVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies of Bicyclo 3.2.1 Oct 2 En 8 One Reactivity
Rearrangement Reactions and Pathways
The strained bicyclic structure of bicyclo[3.2.1]oct-2-en-8-one and its derivatives makes them susceptible to a variety of rearrangement reactions, which can be initiated by photochemical, thermal, or chemical means. These rearrangements often lead to the formation of novel and complex molecular architectures.
Photochemical Rearrangements (e.g., Norrish Type I, Photoisomerization)
Photochemical reactions of bicyclic ketones, including derivatives of bicyclo[3.2.1]octan-2-one, have been shown to proceed through characteristic pathways such as the Norrish Type I cleavage. cdnsciencepub.com This reaction involves the photochemical homolysis of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a diradical intermediate. wikipedia.org The subsequent fate of this diradical determines the final product distribution, which can include unsaturated aldehydes and products derived from ketenes. cdnsciencepub.com
The solvent has been observed to play a critical role in directing the reaction pathway. For instance, the photolysis of bicyclo[3.2.1]octan-2-one in a tetrahydrofuran-water mixture predominantly yields unsaturated aldehydes, whereas in the presence of a primary amine like cyclohexylamine, the formation of products derived from a ketene (B1206846) intermediate is enhanced. cdnsciencepub.com
| Reactant | Conditions | Major Product(s) | Reference |
| Bicyclo[3.2.1]octan-2-one | Irradiation in THF-water | Isomeric unsaturated aldehydes | cdnsciencepub.com |
| Bicyclo[3.2.1]octan-2-one | Irradiation in diethyl ether - cyclohexylamine | Aldehyde and amide (from ketene) | cdnsciencepub.com |
Photoisomerization represents another significant photochemical pathway for bicyclic systems. acs.org While specific studies on this compound are limited, related bicyclic enones are known to undergo rearrangements such as the oxa-di-π-methane rearrangement, which involves the formation of tricyclic ketones. oup.comacs.org The efficiency and selectivity of these photorearrangements are often influenced by the substitution pattern on the bicyclic framework. acs.org
Thermal and Acid/Base-Catalyzed Rearrangements
Thermal rearrangements of functionalized bicyclo[3.2.1]octadiene systems have been shown to proceed via Cope rearrangements. For example, the thermolysis of 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-ones can lead to the formation of bicyclo[3.2.1]octa-2,6-dien-8-ones. cdnsciencepub.com This demonstrates a viable route to constructing the C-8 functionalized bicyclo[3.2.1]octadiene skeleton. cdnsciencepub.com
Acid-catalyzed rearrangements provide another avenue for the isomerization of the bicyclo[3.2.1]octene framework. Treatment of bicyclo[3.2.1]oct-6-en-2-ones with an acid catalyst such as Amberlyst® H-15 in boiling benzene (B151609) can lead to the formation of the more stable, conjugated bicyclo[3.2.1]oct-3-en-2-ones. oup.com Interestingly, this isomerization has been shown to proceed without racemization for chiral substrates. oup.com The reaction can also yield bicyclo[2.2.2]oct-5-en-2-one as a byproduct, with the product ratio being dependent on the substituents. oup.com
Base-catalyzed rearrangements are also known. For instance, treatment of 2-tosyloxy-2,5-dimethylbicyclo[3.2.1]octan-8-one with potassium hydroxide (B78521) in ethanol (B145695) resulted in a ring expansion to a cycloheptene (B1346976) derivative, indicating that appropriate functionalization can induce skeletal rearrangements.
| Starting Material | Conditions | Product(s) | Key Transformation |
| 6-exo-(1-Alkenyl)bicyclo[3.1.0]hex-3-en-2-ones | Thermolysis (160°C, benzene) | Bicyclo[3.2.1]octa-2,6-dien-8-one | Cope Rearrangement |
| Bicyclo[3.2.1]oct-6-en-2-one | Amberlyst® H-15, boiling benzene | Bicyclo[3.2.1]oct-3-en-2-one and Bicyclo[2.2.2]oct-5-en-2-one | Double Bond Isomerization |
| 2-Tosyloxy-2,5-dimethylbicyclo[3.2.1]octan-8-one | KOH, ethanol | Cycloheptene mono-acid | Ring Expansion |
Carbene and Radical Initiated Rearrangements
Carbene-mediated rearrangements have been utilized to generate strained alkynes within the bicyclo[3.2.1]octane framework. Bicyclo[3.2.1]oct-2-yne was successfully generated from the Fritsch–Buttenberg–Wiechell rearrangement of 2-norbornylidene carbene. rsc.orgnih.gov This rearrangement displayed a preference for the migration of a tertiary carbon over a secondary carbon, a trend that is contrary to that observed in acyclic carbenes. rsc.org
Radical-initiated rearrangements have also been explored. For instance, aminyl radicals generated from azanorbornane derivatives have been shown to undergo a regioselective ring expansion to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.es This transformation is believed to proceed through a regioselective ring opening of the aminyl radical intermediate, followed by ring closure to the expanded bicyclic system. unirioja.es The rigid [2.2.1]azabicyclic skeleton was found to be crucial for this C-C bond cleavage to occur. unirioja.es
Reactions at the Carbonyl Group and Alkene Moiety
The enone system in this compound provides two primary sites for chemical transformations: the carbonyl group and the carbon-carbon double bond. The reactivity at these sites can be modulated to achieve a variety of functionalized derivatives with controlled stereochemistry.
Nucleophilic and Electrophilic Additions to the Enone System
The enone moiety of bicyclo[3.2.1]octanoid scaffolds is susceptible to nucleophilic attack. In a microfluidic screening study, the reaction of a bicyclo[3.2.1]octanoid with various nucleophiles was investigated. nih.gov It was found that Grignard reagents, such as 3-methoxyphenylmagnesium bromide, added exclusively to the enone carbonyl over a bridgehead ketone, affording a single diastereomer. nih.gov This high stereoselectivity was attributed to the approach of the nucleophile from the face opposite to a bulky phenyl group. nih.gov
The double Michael addition of carbon nucleophiles to cyclic dienones has been shown to be an expedient method for the synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org This reaction proceeds with good control over the stereochemistry at the newly formed bridged center. rsc.org
Electrophilic additions to the alkene moiety of related 8-oxabicyclo[3.2.1]oct-6-en-2-one systems have also been studied. Under kinetically controlled conditions, electrophiles such as PhSeCl and PhSeBr add to the double bond. researchgate.net
Reductions and Oxidations with Stereocontrol
The stereoselective reduction of the carbonyl group in bicyclic ketones is a key transformation. The reduction of the ketone functionality in 1,5-dimethylbicyclo[3.2.1]octan-8-one to the corresponding alcohol can be achieved using complex metal hydrides like lithium aluminum hydride. The stereochemistry of the resulting hydroxyl group is influenced by the sterically hindered nature of the carbonyl group within the bridged system.
Biocatalytic reductions have also been employed to achieve high stereoselectivity. The reduction of bicyclo[3.3.0]oct-2-en-8-one using the alcohol dehydrogenase from Thermoanaerobium brockii (TBADH) was found to be enantioselective, producing epimeric alcohols from the same enantiomeric series of the starting ketone. rsc.org This enzyme has also shown Re-facial selectivity with other bulky bicyclic ketones. mdpi.com
While specific oxidation studies on this compound are not extensively detailed in the provided context, oxidative decarboxylation of related bicyclo[2.2.2]octene dicarboxylic acids with lead tetraacetate has been shown to produce bicyclo[2.2.2]oct-5-en-2-ones, but can also lead to rearrangement products with a bicyclo[3.2.1]octane system. cdnsciencepub.com
| Substrate | Reagent/Catalyst | Product | Key Feature |
| Bicyclo[3.2.1]octanoid with enone and bridgehead ketone | 3-Methoxyphenylmagnesium bromide | Single diastereomer of tertiary alcohol | Chemoselective and diastereoselective nucleophilic addition |
| 1,5-Dimethylbicyclo[3.2.1]octan-8-one | Lithium aluminum hydride | 1,5-Dimethylbicyclo[3.2.1]octan-8-ol | Stereoselective ketone reduction |
| Bicyclo[3.3.0]oct-2-en-8-one | Thermoanaerobium brockii alcohol dehydrogenase (TBADH) | Epimeric alcohols | Enantioselective biocatalytic reduction |
Metathesis Reactions (Ring-Opening and Ring-Rearrangement)
The bicyclo[3.2.1]octene framework serves as a versatile substrate in olefin metathesis, a powerful class of reactions for carbon-carbon bond reorganization. Specifically, the strained double bond within the bicyclic system is susceptible to ring-opening metathesis (ROM). This initial ring-opening can be followed by a subsequent ring-closing metathesis (RCM) in a tandem sequence known as ring-rearrangement metathesis (RRM). nih.gov This cascade process transforms the initial bicyclic structure into more complex molecular architectures, with the release of ring strain being a primary thermodynamic driving force for the transformation. nih.gov
Conversely, a tetraene variant of the same core structure behaves differently under identical catalytic conditions. Instead of rearrangement, this substrate exclusively undergoes ring-closing metathesis (RCM). This process results in the formation of unique and functionally rich polycyclic bridged frameworks, avoiding the ring-rearrangement pathway altogether. rsc.org This selectivity highlights the profound influence of substrate design on the outcome of competing metathesis pathways. The choice between ring-rearrangement and ring-closing is determined by which subsequent cyclization is kinetically and thermodynamically favored after the initial ring-opening event.
The table below summarizes the selective metathesis outcomes based on the substrate structure.
| Substrate Type | Catalyst | Predominant Reaction | Product Core Structure | Ref. |
| Bicyclo[3.2.1]octene Triene | Grubbs Catalyst | Ring-Rearrangement Metathesis (RRM) | 5-6-5 Fused Ring System | rsc.org |
| Bicyclo[3.2.1]octene Tetraene | Grubbs Catalyst | Ring-Closing Metathesis (RCM) | Polycyclic Bridged Framework | rsc.org |
Cross-Coupling and Functionalization Reactions
The bicyclo[3.2.1]octene skeleton is amenable to various functionalization reactions, particularly palladium-catalyzed cross-coupling, which allows for the introduction of diverse substituents onto the core structure. These methods are crucial for elaborating the basic framework into more complex target molecules.
Stille and Suzuki cross-coupling reactions have been successfully employed for the synthesis of 3-aryl and 3-biaryl substituted 8-oxabicyclo[3.2.1]oct-2-ene derivatives, which are structural analogs of this compound. nih.gov In this work, a vinyl triflate precursor of the bicyclic system served as the electrophilic partner. Stille coupling protocols, in particular, were found to be highly effective, furnishing the desired C-3 functionalized products in high yields. nih.gov The reactions were typically carried out using catalysts like tetrakis(triphenylphosphine)palladium(0) or a system of tris(dibenzylideneacetone)dipalladium(0), tri-2-furylphosphine, and zinc chloride. nih.gov While Suzuki coupling was also explored, it sometimes resulted in complex reaction mixtures under the tested conditions. nih.gov
The table below details representative examples of Stille cross-coupling reactions for the functionalization of the bicyclo[3.2.1]octene system.
| Aryl Stannane Reactant | Catalyst System | Solvent | Conditions | Yield (%) | Ref. |
| Tributyl(phenyl)stannane | Pd₂(dba)₃, P(2-furyl)₃, ZnCl₂ | NMP | Room Temp, overnight | 93 | nih.gov |
| Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃, P(2-furyl)₃, ZnCl₂ | NMP | Room Temp, overnight | 85 | nih.gov |
| Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | Dioxane | Reflux, overnight | 82 | nih.gov |
| Tributyl(benzofuran-2-yl)stannane | Pd(PPh₃)₄ | Dioxane | Reflux, overnight | 67 | nih.gov |
Beyond traditional cross-coupling, other palladium-catalyzed transformations have been developed to construct the bicyclo[3.2.1]octan-8-one core itself. One such method involves a palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. nih.gov This reaction efficiently transforms the benzofuran (B130515) derivatives into the desired bicyclo[3.2.1]octan-8-one skeleton with high stereoselectivity, particularly when sulfone-derivatives are used, which yield exclusively the endo-configured diastereomers. nih.gov Furthermore, modern C-H functionalization techniques have been applied to forge this bicyclic motif. A notable example is a palladium(II)-catalyzed tandem reaction that transforms a linear carboxylic acid bearing a tethered olefin into a bicyclo[3.2.1] lactone through an intramolecular β-C(sp³)–H olefination followed by lactonization. nih.gov This strategy provides rapid access to the core structure and demonstrates the utility of C-H activation in building complex bicyclic systems. nih.gov
Stereochemical Analysis and Conformational Preferences
Configurational Assignments and Stereochemical Elucidation Methodologies
Determining the precise three-dimensional arrangement of atoms, or configuration, of Bicyclo[3.2.1]oct-2-en-8-one and its derivatives is crucial for understanding their chemical and biological properties. A variety of sophisticated analytical techniques are employed for this purpose.
X-ray Crystallography: This is the definitive method for establishing the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map is generated, revealing the exact position of each atom. For instance, the relative stereochemistry of a bicyclo[3.2.1] scaffold derived from the [5+2] cycloaddition of a quinone monoketal and a styrene derivative was unequivocally confirmed by X-ray crystallographic analysis. nih.gov This technique has been instrumental in verifying the stereochemistry of various derivatives of the bicyclo[3.2.1]octane system. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure in solution. For bicyclic systems, specific NMR techniques are particularly useful.
¹³C NMR Spectroscopy: The chemical shifts of carbon atoms in ¹³C NMR spectra are highly sensitive to their local electronic and steric environment. These shifts, particularly the well-known γ-effects, serve as reliable aids for stereochemical assignments in bicyclic ketones. cdnsciencepub.comcdnsciencepub.com Trends observed upon methyl substitution, for example, follow distinct patterns that help in assigning stereochemistry. cdnsciencepub.com
Nuclear Overhauser Effect (nOe) Spectroscopy: Techniques like 1D nOe and 2D NOESY detect through-space interactions between protons that are close to each other, irrespective of whether they are connected by bonds. wordpress.com This is invaluable for determining the relative stereochemistry of substituents on a rigid scaffold. For example, the structural assignments of oxazoline (B21484) spirocycles derived from bicyclo[3.2.1] substrates were supported by 1D nOe analyses. nih.gov The stereochemistry of diterpene derivatives incorporating the bicyclo[3.2.1]octane skeleton has also been unambiguously determined using NOESY experiments. scispace.com
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD has become a robust chiroptical method for the unambiguous determination of absolute configuration in solution. It measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared with a theoretical spectrum calculated using Density Functional Theory (DFT). A match between the sign and intensity patterns of the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This method has been successfully used to correct misassignments of bicyclo[3.2.1]octane neolignans that were initially based on other techniques.
| Technique | Application in this compound Analysis | Key Information Obtained |
| X-ray Crystallography | Determination of solid-state structure of derivatives. | Absolute and relative stereochemistry, bond lengths, and angles. nih.govresearchgate.net |
| ¹³C NMR | Stereochemical assignment based on chemical shifts. | Influence of substituents (γ-effects) on the carbon skeleton. cdnsciencepub.comcdnsciencepub.com |
| nOe/NOESY NMR | Elucidation of through-space proton proximities. | Relative stereochemistry of substituents and ring conformations. nih.govscispace.com |
| VCD Spectroscopy | Unambiguous assignment of absolute configuration in solution. | Comparison of experimental and DFT-calculated spectra. |
Conformational Analysis and Energy Landscapes
The parent hydrocarbon, bicyclo[3.2.1]octane, is considered the most stable isomer among C8H14 bicyclic systems. atlantis-press.com Computational studies, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface and identify the most stable conformations. The energy landscape of related cyclo-octane systems has been found to be surprisingly complex, sometimes involving non-manifold structures like the union of a sphere and a Klein bottle. nih.govnih.gov
For the bicyclo[3.2.1]octane skeleton, the six-membered ring can theoretically adopt chair, boat, or twist-boat conformations. However, due to the constraints of the bicyclic system, the chair conformation is generally the most stable. smolecule.com For instance, in the related 8-oxabicyclo[3.2.1]octane system, the pyran ring portion preferentially adopts a chair conformation. smolecule.com Geometry optimizations using various computational methods consistently show that chair conformations have lower relative energies compared to boat conformations. smolecule.com
The carbene derived from Bicyclo[3.2.1]oct-6-en-8-one, bicyclo[3.2.1]oct-6-en-8-ylidene, can exist in two distinct conformations: a "classical" carbene and a "foiled" carbene where the divalent carbon bends towards the double bond. nih.gov These different conformations lead to different rearrangement products, a fact corroborated by DFT, MP2, and G4 computations. nih.gov
| Ring System | Common Conformations | Relative Stability | Method of Analysis |
| Bicyclo[3.2.1]octane (six-membered ring) | Chair, Boat | Chair is generally more stable. smolecule.com | Computational Chemistry (DFT, etc.) smolecule.com |
| Bicyclo[3.2.1]oct-6-en-8-ylidene | Classical, Foiled | Conformation influences reaction pathway. nih.gov | Computational Chemistry, Product Analysis nih.gov |
Influence of Substituents and Reaction Conditions on Stereoselectivity and Conformation
The stereochemical outcome of reactions involving the this compound core is highly dependent on the nature and position of substituents, as well as the specific reaction conditions employed.
Substituents can exert significant steric and electronic effects, directing the approach of reagents to a particular face of the molecule. For example, in the [3+2] cycloaddition of isonitriles to bicyclo[3.2.1] substrates, the addition occurs on the less hindered face of the molecule. nih.gov Similarly, the reduction of a related ketone, 10, with sodium borohydride yields the corresponding alcohol stereoselectively, a result attributed to steric hindrance favoring attack from the exo face over the endo face. scispace.com
The stereospecificity of reactions can also be influenced by the reaction conditions. A palladium-catalyzed rearrangement of certain 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans leads to the formation of functionalized bicyclo[3.2.1]octan-8-ones. nih.gov When sulfone derivatives are used, this rearrangement proceeds with high stereospecificity, yielding exclusively the endo-configured diastereomers. nih.gov This highlights how the choice of substrate and catalyst can precisely control the stereochemical outcome.
Furthermore, ¹³C NMR studies on a variety of bicyclic ketones have shown that trends associated with methyl substitution follow well-defined patterns, which can be used to predict and confirm stereochemical assignments. cdnsciencepub.com The interaction between substituents and the bicyclic framework can also influence the favored conformation of the molecule.
Advanced Analytical Techniques for Structural Characterization
Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of bicyclic compounds like Bicyclo[3.2.1]oct-2-en-8-one. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR experiments are indispensable for assembling the complete molecular architecture. semanticscholar.orgresearchgate.net Techniques such as COSY, HSQC, and HMBC are routinely employed to map out the intricate network of covalent bonds. publish.csiro.auresearchgate.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the vinyl protons (H-2 and H-3) and their adjacent allylic protons, as well as couplings between protons on the bicyclic scaffold, helping to trace the carbon chains within the five- and six-membered rings. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon, simplifying the interpretation of the complex spectra. semanticscholar.orgresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. semanticscholar.orgresearchgate.net For instance, it can show correlations from the bridgehead protons to the carbonyl carbon (C-8), and from the methylene (B1212753) protons to various carbons across the rings, thereby confirming the bicyclic framework and the position of the ketone and alkene functional groups. semanticscholar.org
The combined data from these experiments allow for the complete and confident assignment of all proton and carbon signals, which is a critical step in structural verification.
| NMR Technique | Information Provided | Relevance to this compound Structure |
|---|---|---|
| COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin couplings through 2-3 bonds. sdsu.edu | Identifies adjacent protons, tracing the connectivity within the cyclopentene (B43876) and cyclohexane (B81311) rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu | Assigns specific protons to their attached carbons, such as vinyl protons to vinyl carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows ¹H-¹³C couplings over 2-4 bonds. sdsu.edu | Connects molecular fragments, confirming the bicyclic ring system and the position of the carbonyl group. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of bonding. publish.csiro.au | Helps to determine the relative stereochemistry and conformation of the bicyclic framework. |
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute and relative stereochemistry. researchgate.net This technique is particularly valuable for rigid bicyclic systems where NMR data might be ambiguous. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the exact spatial arrangement of every atom.
For derivatives of the Bicyclo[3.2.1]octane framework, X-ray crystallography has been successfully used to confirm their structures unequivocally. researchgate.netnih.gov The analysis provides accurate measurements of bond lengths, bond angles, and torsional angles, which define the conformation of the rings. For chiral derivatives, this method can distinguish between enantiomers and establish the absolute configuration.
An example of crystallographic data for a related derivative, 3-(2-chloro-4-mesylbenzoyl)-4-(phenylsulfanyl)bicyclo[3.2.1]oct-3-en-2-one, highlights the level of detail obtained from such an analysis. nih.gov
| Crystallographic Parameter | Example Value for a Bicyclo[3.2.1]octene Derivative nih.gov |
|---|---|
| Molecular Formula | C₂₂H₁₉ClO₄S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.5111 (8) |
| b (Å) | 10.7218 (6) |
| c (Å) | 12.0169 (6) |
| β (°) | 91.449 (3) |
| Volume (ų) | 1997.85 (18) |
Mass Spectrometry for Structural Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental formula of a compound, and to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₈H₁₀O), high-resolution mass spectrometry (HRMS) would confirm its monoisotopic mass of approximately 122.0732 Da. uni.lu
Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of bicyclic systems is often complex but can provide valuable structural information. aip.org For the Bicyclo[3.2.1]octane skeleton, characteristic fragmentation pathways may include retro-Diels-Alder reactions, loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or carbon monoxide (CO), and rearrangements of the carbocyclic framework. aip.org182.160.97 The study of these fragmentation pathways helps to confirm the presence of the specific bicyclic core.
Predicted mass spectrometry data for the parent compound highlights the expected mass-to-charge ratios for various adducts. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 122.0726 |
| [M+H]⁺ | 123.0804 |
| [M+Na]⁺ | 145.0624 |
| [M+K]⁺ | 161.0363 |
| [M+NH₄]⁺ | 140.1070 |
Infrared and Raman Spectroscopy in Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a unique vibrational spectrum.
For this compound, the most prominent features in the IR and Raman spectra would be the vibrations associated with the carbonyl (C=O) and alkene (C=C) groups.
Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the region of 1720-1740 cm⁻¹, characteristic of a ketone within a strained five-membered ring. A related oxabicyclic ketone shows a carbonyl stretch around 1715 cm⁻¹. scielo.br
Alkene (C=C) Stretch: A medium-to-weak band is expected around 1640-1660 cm⁻¹ for the carbon-carbon double bond stretch.
Vinyl C-H Stretch: This vibration typically appears above 3000 cm⁻¹.
Aliphatic C-H Stretch: These bands are observed just below 3000 cm⁻¹.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions corresponding to various C-C bond stretches and bending vibrations of the entire molecule. This region is unique to the compound and can be used for identification by comparison with a reference spectrum. Detailed vibrational analyses of the parent Bicyclo[3.2.1]octane scaffold provide a basis for assigning the complex vibrations of the carbocyclic framework. cdnsciencepub.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Alkene | C-H stretch | 3020 - 3080 | Medium |
| Alkane | C-H stretch | 2850 - 2960 | Strong |
| Ketone | C=O stretch | 1720 - 1740 | Strong |
| Alkene | C=C stretch | 1640 - 1660 | Medium-Weak |
Theoretical and Computational Chemistry of Bicyclo 3.2.1 Oct 2 En 8 One
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of bicyclic compounds, offering a good balance between computational cost and accuracy. DFT calculations are particularly effective for analyzing the geometric and electronic structures of complex molecules like those in the bicyclo[3.2.1]octane family.
Detailed DFT studies on Bicyclo[3.2.1]oct-2-en-8-one would typically involve calculations of its molecular orbitals, in particular the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For an enone system like this compound, the LUMO is expected to be localized over the conjugated π-system, indicating that nucleophilic attack would likely occur at the β-carbon or the carbonyl carbon.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below to illustrate the type of data generated in such studies.
| Property | Calculated Value (Illustrative) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |
| Mulliken Charge on C=O Carbon | +0.45 e | Partial charge indicating electrophilicity |
| Mulliken Charge on β-Carbon | -0.15 e | Partial charge indicating susceptibility to electrophilic attack |
Note: The values in this table are illustrative and not based on actual reported data for this compound.
Ab Initio and High-Level Quantum Chemical Calculations
Ab initio quantum chemical methods, which are based on first principles without empirical parameterization, provide a rigorous approach to studying molecular systems. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy for calculating molecular properties.
For a molecule like this compound, ab initio calculations can be used to obtain highly accurate geometries, vibrational frequencies, and electronic properties. For instance, a study on the bicyclo[3.2.1]octa-3,6-dien-2-yl anion utilized ab initio calculations at the RHF/6-31+G(d) level of theory to investigate its magnetic susceptibility and induced current density distributions, which are sensitive probes of electronic structure. rroij.com Such calculations could similarly be applied to this compound to map out its electron density and understand the influence of the enone functionality on the electronic environment of the bicyclic framework.
High-level methods like MP2 are particularly important for capturing electron correlation effects, which can be significant in molecules with π-systems. In a computational study of the carbene derived from this compound, both DFT and MP2 methods were used to calculate the energies of rearrangement pathways, highlighting the importance of using multiple theoretical approaches to validate computational results.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and characterizing transition states. For this compound, this could involve modeling reactions such as nucleophilic additions, cycloadditions, or rearrangements.
A notable computational study by Brinker and coworkers investigated the rearrangements of bicyclo[3.2.1]oct-2-en-8-ylidene, the carbene formed from the decomposition of the tosylhydrazone of this compound. researchgate.net Using DFT (B3LYP/6-31G(d)) and MP2(FC)/6-31G(d) levels of theory, they calculated the activation barriers for various rearrangement pathways, including a 1,2-vinyl shift. researchgate.net These calculations revealed that the carbene is highly reactive and rearranges rapidly, with a low activation barrier for the vinyl shift. researchgate.net
The following table summarizes the key energetic data from their study on the rearrangements of the carbene derived from this compound.
| Rearrangement Pathway | Activation Energy (B3LYP/6-31G(d)) (kcal/mol) | Activation Energy (MP2(FC)/6-31G(d)) (kcal/mol) |
| 1,2-Vinyl Shift of C1-C2 to C8 | 1.9 | 0.2 |
Data sourced from Brinker et al. (2025). researchgate.net
This data demonstrates how computational modeling can provide quantitative insights into the feasibility and kinetics of reaction pathways, guiding the interpretation of experimental results.
Computational Conformational Analysis
The bicyclo[3.2.1]octane framework is a relatively rigid system, but it can still adopt different conformations. Computational conformational analysis is used to identify the stable conformers of a molecule and to determine their relative energies. For this compound, the primary conformational flexibility would be associated with the six-membered ring, which can, in principle, adopt chair, boat, or twist-boat conformations.
While a specific conformational analysis of this compound is not available in the reviewed literature, studies on related systems provide a good indication of the expected conformational behavior. For example, a study on 3-methyl-3-azabicyclo[3.2.1]octan-8-ols combined NMR spectroscopy with ab initio calculations to determine their preferred conformations. researchgate.net The results showed that these compounds adopt a chair-envelope conformation. researchgate.net
For this compound, a computational conformational search would typically involve geometry optimizations of various possible conformers starting from different initial structures. The relative energies of the optimized conformers would then be calculated to identify the global minimum and other low-energy conformers. The presence of the double bond in the six-membered ring is expected to influence the conformational preference, likely favoring a conformation that minimizes allylic strain.
A hypothetical table of relative conformational energies for this compound is provided below to illustrate the output of such a study.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |
| Half-Chair | 0.0 | C1-C2-C3-C4 = -15 |
| Boat | 5.2 | C1-C2-C3-C4 = 0 |
| Twist-Boat | 4.8 | C1-C2-C3-C4 = 30 |
Note: The values in this table are illustrative and not based on actual reported data for this compound.
Applications in Total Synthesis and Complex Molecule Construction
Bicyclo[3.2.1]oct-2-en-8-one as a Key Intermediate in Natural Product Synthesis
The bicyclo[3.2.1]octane core is a privileged structure found in a diverse range of natural products, including terpenes, alkaloids, and lignans. As such, bicyclo[3.2.1]octenone derivatives serve as crucial intermediates in the total synthesis of these complex molecules. The strategic incorporation of this bicyclic ketone allows for the efficient and stereocontrolled construction of the target natural product's core structure.
Methodologies for synthesizing the bicyclo[3.2.1]octane framework are central to the total synthesis of many natural products. mdpi.com For instance, the framework is a key feature of ent-kauranoid diterpenes, and synthetic strategies often focus on the efficient assembly of this core structure. researchgate.netrsc.org Acid- or base-promoted cyclizations and rearrangements are common methods for creating the bicyclic system from appropriate precursors. mdpi.com The resulting bicyclic intermediates can then be elaborated through various chemical transformations to complete the synthesis of the target molecule.
Below is a table highlighting natural products and synthetic targets that feature the bicyclo[3.2.1]octane skeleton, underscoring the importance of intermediates like this compound in their synthesis.
| Natural Product/Target | Classification | Synthetic Significance of Bicyclo[3.2.1]octane Core |
| Mussaenoside | Iridoid | Bicyclo[3.2.1]octenones are used as building blocks in its formal synthesis. acs.org |
| 8-Epiloganin Aglycon | Iridoid | The synthesis utilizes bicyclo[3.2.1]octenone intermediates. acs.org |
| Gelsemine | Alkaloid | Contains a complex cage-like structure featuring the bicyclo[3.2.1]octane framework. mdpi.com |
| Platensimycin | Antibiotic | The core structure is built upon a functionalized bicyclo[3.2.1]octane system. mdpi.com |
| ent-Kaurene (B36324) Skeletons | Diterpene | Divergent synthetic approaches produce this framework via bicyclo[3.2.1]octane intermediates. rsc.org |
| Cedrene-Type Skeletons | Sesquiterpene | Facile synthesis has been achieved using a cascade approach to form bicyclo[3.2.1]octanes. rsc.org |
| Vitisinol D | Resveratrol Dimer | The racemic total synthesis involves the construction of the bicyclo[3.2.1]octane moiety. mdpi.com |
Construction of Bioactive Molecule Frameworks Utilizing this compound Chemistry
Beyond the total synthesis of known natural products, the chemistry of this compound is employed to create novel molecular frameworks with potential biological activity. rsc.org The bicyclic structure serves as a rigid scaffold upon which various functional groups can be installed, leading to new compounds designed to interact with specific biological targets. nih.gov
One area of application is in the development of monoamine transporter ligands. nih.gov Researchers have synthesized derivatives such as 3-biaryl-8-oxa-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters using palladium-catalyzed cross-coupling reactions. nih.govnih.gov These compounds are designed to probe the structure-activity relationships of molecules that bind to the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), with the goal of developing treatments for conditions like cocaine abuse. nih.gov The rigid bicyclo[3.2.1]octane core helps to orient the aryl substituents in a specific conformation, which is key to their binding affinity and selectivity. nih.gov
The versatility of the bicyclo[3.2.1]octenone scaffold is further demonstrated by the various cyclization strategies used to construct it. Intermolecular cyclizations of alkynyl enones with cyclic ketones, for example, provide access to a wide variety of bicyclo[3.n.1]alkenone systems. rsc.org These methods exhibit high functional group tolerance, allowing for the synthesis of diverse libraries of compounds that can be screened for biological activity. rsc.org
Strategies for Diversity-Oriented Synthesis and Building Blocks
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological processes and identify new drug leads. mdpi.comnih.gov The Bicyclo[3.2.1]octane framework is an excellent starting point for DOS due to its conformational rigidity and the multiple functionalization points it offers.
A notable DOS strategy involves a tandem cyclopropanation-Cope rearrangement reaction. mdpi.comnih.gov For example, the reaction of a styryl diazoester with cyclopentadiene (B3395910) generates a multivalent bicyclo[3.2.1]octadiene intermediate. mdpi.comnih.gov This intermediate serves as a central hub from which a wide array of different molecular scaffolds can be accessed through divergent reaction pathways. These pathways include:
Suzuki couplings
Alkene epoxidation or hydroxylation
Metathesis
Oxidative alkene cleavage
This approach allowed for the generation of a library containing 35 different compounds spanning 10 distinct molecular scaffolds from a single bicyclo[3.2.1]octadiene precursor. mdpi.com Such strategies are powerful tools in chemical biology and drug discovery, enabling the efficient exploration of chemical space around a privileged bicyclic core. nih.gov
The table below summarizes the application of a bicyclo[3.2.1]octadiene intermediate in a diversity-oriented synthesis campaign.
| Starting Intermediate | Key Reaction | Divergent Reactions Applied | Number of Scaffolds Generated |
| Bicyclo[3.2.1]octadiene | Tandem Cyclopropanation-Cope Rearrangement | Suzuki coupling, epoxidation, hydroxylation, metathesis, oxidative cleavage | 10 |
This use of this compound derivatives as central building blocks in DOS highlights their strategic importance for creating molecular diversity and discovering novel bioactive molecules. mdpi.comnih.gov
Future Directions and Emerging Research Avenues
Novel Catalytic Approaches for Bicyclo[3.2.1]oct-2-en-8-one Synthesis
The development of efficient and selective catalytic systems is paramount for the synthesis of complex molecules like this compound. Current research is focused on organocatalysis and metal-catalyzed reactions that offer high levels of control over stereochemistry and yield.
A significant area of advancement is the use of organocatalysis in domino or tandem reactions, which allow for the construction of the bicyclic system in a single, efficient step from simple starting materials. nih.govmdpi.com One such approach involves a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793). nih.gov This method is notable for its ability to create four stereogenic centers with high diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov Similarly, organocatalytic domino Michael/Aldol reactions have been developed for the direct synthesis of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons. researchgate.netacs.org These reactions demonstrate the power of organocatalysis to construct complex molecular architectures with high precision. acs.orgrsc.org
Metal-based catalysis also offers promising routes. For instance, a gold(I)-catalyzed oxonium/Prins-type cyclization of enynols has been developed to synthesize the related 8-oxabicyclo[3.2.1]oct-2-ene core. rsc.org This highlights the potential for discovering new metal-catalyzed cyclization strategies to form the carbocyclic this compound skeleton. The table below summarizes key findings in novel catalytic syntheses.
| Catalytic System | Reaction Type | Starting Materials | Key Features |
| Quinine-derived thiourea | Tandem Michael-Henry | Cyclohexane-1,2-diones, Nitroalkenes | High diastereoselectivity and enantioselectivity (92-99% ee). nih.gov |
| Organocatalyst | Domino Michael/Aldol | Cyclic 1,3-keto esters, β,γ-unsaturated 1,2-keto amides | Creates four stereogenic centers, including two quaternary carbons. researchgate.net |
| Gold(I) Catalyst | Oxonium/Prins-type Cyclization | Enynols | Selective synthesis of oxabicyclic systems, adaptable for carbocycles. rsc.org |
| N-heterocyclic carbene | Cleavage of vicinal diketones | Vicinal diketones | Can produce the bicyclo[3.2.1] system, sometimes as a side product. mdpi.com |
Future work in this area will likely focus on developing catalysts that are more efficient, operate under milder conditions, and provide access to an even broader range of substituted this compound derivatives. The use of low-loading organocatalysis, from 1.0 mol% down to 500 ppm, is an emerging trend that promises more sustainable and industrially viable synthetic routes. rsc.org
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
Beyond novel synthetic methods, researchers are exploring the inherent reactivity of the bicyclo[3.2.1]octane skeleton to uncover new chemical transformations. This includes enzymatic reactions and the investigation of anomalous bond-cleavage events that lead to the formation of this important structural motif.
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), presents an unconventional approach to manipulating the bicyclo[3.2.1]octane core. mdpi.com For example, the alcohol dehydrogenase from Thermoanaerobium brockii (TBADH) has shown Re-facial selectivity in the reduction of bulky bicyclic ketones like bicyclo[3.3.0]oct-2-en-8-one, a related structure. mdpi.com This enzymatic approach offers a green and highly selective alternative to traditional chemical reagents for redox transformations. The ability of enzymes to perform selective modifications on the bicyclic framework opens doors for creating chiral derivatives that are difficult to access through conventional synthesis.
Another avenue of research involves the study of unexpected rearrangements and bond cleavages that lead to the bicyclo[3.2.1]octane system. An anomalous C(1)–C(2) bond cleavage has been observed in tricyclo[3.3.0.02,8]octan-3-ones, which transforms them into bicyclo[3.2.1]octan-3-ones. rsc.org This particular transformation, driven by the intramolecular participation of a nearby carboxy group, was leveraged in a novel synthetic route to (±)-quadrone. rsc.org Investigating and harnessing such unprecedented transformations can lead to entirely new strategies for synthesizing complex natural products containing the this compound core.
| Transformation Type | Method | Precursor Molecule | Product | Significance |
| Bioreduction | Alcohol Dehydrogenase (e.g., TBADH) | Bicyclic ketones | Chiral bicyclic alcohols | Enzymatic, high stereoselectivity. mdpi.com |
| Rearrangement | Intramolecular participation of carboxy group | Tricyclo[3.3.0.02,8]octan-3-one derivative | Bicyclo[3.2.1]octan-3-one derivative | Novel bond-cleavage pathway for scaffold synthesis. rsc.org |
Future research will likely expand the library of enzymes capable of modifying the this compound scaffold and explore other non-classical reaction pathways to access this and related structures.
Computational Design and Prediction of New this compound Derivatives and their Properties
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and reactions. In the context of this compound, computational methods are being used to understand reaction mechanisms, predict stereochemical outcomes, and design novel derivatives with desired properties.
Theoretical Density Functional Theory (DFT) calculations have been successfully employed to elucidate the transition states of organocatalytic domino reactions that form the bicyclo[3.2.1]octane skeleton. acs.org These calculations help to reveal the origins of the high stereoselectivities observed experimentally, leading to the proposal of novel dual activation models between the catalyst and the substrates. acs.org This deeper mechanistic understanding allows for the rational design of more effective catalysts and reaction conditions.
Furthermore, computational analysis has been applied to revisit the biogenesis of complex natural products like ent-kauranoids, which feature the bicyclo[3.2.1]octane framework. researchgate.net By modeling the energetic favorability of different carbocation intermediates, researchers can refine proposed biosynthetic pathways. researchgate.net This knowledge can, in turn, inspire new biomimetic synthetic strategies.
The predictive power of computational chemistry extends to the design of new this compound derivatives. By calculating properties such as the predicted collision cross section (CCS) for different adducts in mass spectrometry, scientists can better characterize new compounds. uni.lu For the parent compound, predicted CCS values have been calculated for various adducts, such as [M+H]+ and [M+Na]+. uni.lu In the future, in silico screening could be used to predict the biological activities or material properties of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
| Computational Method | Application | Subject of Study | Outcome/Insight |
| Density Functional Theory (DFT) | Mechanistic Investigation | Organocatalytic domino Michael−Henry reaction | Elucidation of transition states; explanation for high stereoselectivity. acs.org |
| Computational Analysis | Biogenesis Study | ent-Kauranoids | Refined understanding of biosynthetic pathways involving carbocation intermediates. researchgate.net |
| Collision Cross Section (CCS) Prediction | Structural Characterization | This compound | Prediction of mass spectrometry behavior for various adducts. uni.lu |
The synergy between computational prediction and experimental validation is expected to be a major driver of innovation in the chemistry of this compound, enabling the design of novel structures with tailored functions.
Q & A
Q. What are the common synthetic routes for Bicyclo[3.2.1]oct-2-en-8-one, and how do their yields and mechanistic pathways compare?
The compound is commonly synthesized via transition metal-mediated carbonylation. A key method involves H⁺/H⁻ addition to tricarbonyl(cycloheptatriene)iron (2), followed by carbonylation, yielding this compound (8) with a 57% total yield . Alternative routes include radical-mediated rearrangements of bicyclo[2.2.2]octene precursors, where substituent-dependent radical stabilization and ring strain influence product distribution . For reproducibility, ensure stoichiometric control of FeCl₃ in oxidative cleavage steps to avoid isomer contamination .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Characterization relies on:
- ¹H NMR : Coupling constants (e.g., J = 8–12 Hz for bridgehead protons) and 1D nOe experiments to confirm stereochemistry .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for bicyclo[3.2.1] scaffold 7 .
- GC-MS : Monitor purity and detect byproducts from incomplete carbonylation or radical rearrangements .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
Follow guidelines for experimental rigor:
- Report detailed reaction conditions (e.g., solvent ratios, temperature gradients) and purification methods.
- Include spectral data for at least five key compounds in the main text, with additional data in supplementary files .
- Cross-reference literature for known intermediates (e.g., tricarbonyl(cycloheptatriene)iron) and validate new compounds with elemental analysis .
Advanced Research Questions
Q. How do radical stabilization and ring strain influence product distribution in bicyclo[3.2.1]octene systems?
Radical intermediates in bicyclo[3.2.1]octene rearrangements exhibit a balance between ring strain (higher in bicyclo[3.2.1] vs. [2.2.2]) and substituent-driven stabilization. For example, electron-donating groups favor bicyclo[3.2.1]oct-6-en-2-yl radical formation despite increased strain, while electron-withdrawing groups favor retention of the bicyclo[2.2.2] system . Computational modeling (DFT) can predict substituent effects on transition states .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
Contradictions often arise from:
- Dynamic stereochemistry : Variable-temperature NMR to detect equilibrating conformers .
- Impurity masking : Use preparative HPLC to isolate isomers, followed by independent characterization .
- Crystallographic ambiguity : Re-evaluate X-ray data with alternative refinement models (e.g., twin correction) .
Q. How can enantioselective synthesis of this compound be achieved?
Asymmetric induction is challenging due to the rigid scaffold. A validated approach uses oxidative cyclo-etherification with chiral auxiliaries (e.g., Koser’s reagent) to generate enantiopure 8-oxabicyclo[3.2.1]octenone intermediates, achieving >95% ee . Catalytic asymmetric hydrogenation of enone precursors is under exploration but requires tailored ligands .
Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?
DFT studies model frontier molecular orbitals (FMO) to assess regioselectivity in [4+2] or [5+2] cycloadditions. For example, the LUMO of this compound localizes at the α,β-unsaturated ketone, favoring nucleophilic attack at the exo face . MD simulations further predict solvent effects on transition-state geometries .
Methodological Recommendations
- Experimental Design : Use a PICO framework (Population: reaction system; Intervention: catalytic conditions; Comparison: alternative routes; Outcome: yield/stereochemistry) to structure hypothesis testing .
- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Collaboration : Partner with computational chemists to validate mechanistic proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
